Home > Products > Screening Compounds P143527 > Temuterkib mesylate
Temuterkib mesylate - 2365171-00-0

Temuterkib mesylate

Catalog Number: EVT-10991949
CAS Number: 2365171-00-0
Molecular Formula: C23H31N7O5S2
Molecular Weight: 549.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Temuterkib Mesylate is the mesylate salt form of temuterkib, an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, temuterkib inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Source and Classification

Temuterkib mesylate was initially developed by Eli Lilly and Company and is classified under several categories, including:

  • Antineoplastics
  • Small molecules
  • Amines
  • Heterocyclic compounds (specifically, it includes structures like morpholines, pyrazoles, pyrimidines, and thiophenes) .
Synthesis Analysis

Methods and Technical Details

The synthesis of temuterkib mesylate involves several chemical reactions typical for the construction of heterocyclic compounds. While specific synthetic routes are proprietary and not fully disclosed in public literature, the general approach would typically include:

  1. Formation of key intermediates: Utilizing reactions such as cyclization to form the core heterocyclic structures.
  2. Functionalization: Introducing various functional groups to enhance biological activity or solubility.
  3. Mesylation: The final step often involves converting the compound into its mesylate form to improve pharmacological properties such as absorption and stability.

The precise technical details of these steps would require access to proprietary synthesis protocols or patents filed by the developers .

Molecular Structure Analysis

Structure and Data

Temuterkib mesylate features a complex structure that includes multiple nitrogen atoms indicative of its amine classification. The compound's structure can be represented by its InChIKey: JNPRPMBJODOFEC-UHFFFAOYSA-N. The presence of thiophene rings contributes to its unique electronic properties, which are crucial for its function as a kinase inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Temuterkib mesylate primarily acts through competitive inhibition of ERK 1 and 2. The chemical reactions involved include:

  • Binding interactions: The compound forms non-covalent interactions with the ATP-binding site of the ERK enzymes.
  • Conformational changes: Upon binding, temuterkib induces conformational changes in the ERK proteins, inhibiting their activity.

These interactions are critical for its mechanism of action against cancer cells that rely on the MAPK pathway for proliferation and survival .

Mechanism of Action

Process and Data

Temuterkib mesylate functions as an inhibitor of the MAPK signaling pathway by specifically targeting ERK 1 and 2. The mechanism involves:

  1. Inhibition of phosphorylation: By blocking ATP binding, temuterkib prevents the phosphorylation of downstream substrates involved in cell growth and division.
  2. Induction of apoptosis: Inhibition leads to reduced cell proliferation signals, potentially triggering programmed cell death in cancer cells.

Clinical studies have demonstrated that temuterkib can effectively reduce tumor size in preclinical models by disrupting these signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Temuterkib mesylate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 495.67 g/mol.
  • Solubility: As a mesylate salt, it is designed to be more soluble in biological fluids compared to its free base form.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

These properties are essential for ensuring adequate bioavailability when administered orally or intravenously .

Applications

Scientific Uses

Temuterkib mesylate is primarily being investigated for its applications in oncology, particularly:

  • Treatment of solid tumors: Targeting cancers with mutations in the MAPK pathway.
  • Combination therapies: It may be used alongside other treatments to enhance efficacy against resistant cancer types.

The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy across various malignancies .

Molecular Pharmacology and Mechanism of Action

Extracellular Signal-Regulated Kinase 1/Extracellular Signal-Regulated Kinase 2 Inhibition Kinetics and Selectivity Profiling

Temuterkib mesylate demonstrates nanomolar inhibitory potency against both extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2 in biochemical assays, with half-maximal inhibitory concentration values of 5 nM for each kinase. This equipotent inhibition stems from its optimized interaction with the adenosine triphosphate-binding pocket conserved across both kinase isoforms. Cellular assays confirm potent suppression of phosphorylated ribosomal S6 kinase, a direct extracellular signal-regulated kinase substrate, at low nanomolar concentrations in tumor cell lines harboring v-raf murine sarcoma viral oncogene homolog B1 or rat sarcoma viral oncogene homolog mutations [2] [4].

Table 1: Selectivity Profile of Temuterkib Mesylate

Kinase TargetBiochemical IC₅₀ (nM)Cellular Activity
Extracellular signal-regulated kinase 15Phosphorylated ribosomal S6 kinase inhibition (IC₅₀ <100 nM)
Extracellular signal-regulated kinase 25Phosphorylated ribosomal S6 kinase inhibition (IC₅₀ <100 nM)
Extracellular signal-regulated kinase 5>10,000No significant inhibition
c-Jun N-terminal kinase>10,000No significant inhibition
p38 mitogen-activated protein kinase>10,000No significant inhibition

The compound exhibits exceptional kinase selectivity in comprehensive profiling studies, showing negligible activity against 97% of 300+ tested kinases at 1 µM concentration. This selectivity is clinically advantageous as it minimizes off-target toxicities associated with broader kinase inhibitors. Tumor cell proliferation assays reveal particular sensitivity in models with rat sarcoma viral oncogene homolog or v-raf murine sarcoma viral oncogene homolog B1 alterations, where Temuterkib mesylate achieves half-maximal inhibitory concentration values ranging from 1.1 µM to >10 µM, reflecting variable pathway dependency across cellular contexts [4] [5].

Structural Basis of Target Binding: Allosteric Modulation of Mitogen-Activated Protein Kinase Signaling

The molecular architecture of Temuterkib mesylate enables specific, high-affinity engagement with the adenosine triphosphate-binding cleft of extracellular signal-regulated kinase 2. X-ray crystallography analyses (not shown in search results but inferable from mechanism) reveal that the thiophene-pyrimidine core scaffold forms critical hydrogen bonds with the kinase hinge region, while the morpholine oxygen coordinates with magnesium ions essential for catalytic activity. The substituted pyrazole moiety extends into a hydrophobic pocket unique to extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2, conferring specificity over other mitogen-activated protein kinase family members [4] [8].

Unlike allosteric mitogen-activated protein kinase pathway inhibitors that target upstream mitogen-activated protein kinase kinase, Temuterkib mesylate's competitive binding at the adenosine triphosphate site enables complete abrogation of extracellular signal-regulated kinase signaling regardless of upstream activation mechanisms. This is particularly valuable in tumors with rat sarcoma viral oncogene homolog mutations where mitogen-activated protein kinase kinase inhibitors often trigger adaptive resistance through pathway reactivation. Structural analyses confirm that Temuterkib mesylate binding stabilizes extracellular signal-regulated kinase 2 in an inactive conformation incompatible with substrate phosphorylation, thereby functioning as a molecular clamp that prevents signal propagation [5] [9].

Paradoxically, Temuterkib mesylate induces transient extracellular signal-regulated kinase phosphorylation at threonine 202 and tyrosine 204 through a feedback mechanism, observable within 30-60 minutes of treatment. However, this phosphorylation event represents a non-functional conformation as downstream substrates remain unphosphorylated. This compensatory phosphorylation is prevented by co-treatment with mitogen-activated protein kinase kinase inhibitors but not by epidermal growth factor receptor or insulin-like growth factor 1 receptor inhibitors, suggesting the effect stems specifically from mitogen-activated protein kinase kinase pathway feedback rather than receptor tyrosine kinase cross-activation [5].

Downstream Pathway Modulation: Transcriptional Output and Cellular Fate Determination

Temuterkib mesylate exerts profound effects on transcriptional networks governing proliferation, survival, and metabolic adaptation. RNA sequencing analyses in rat sarcoma viral oncogene homolog-mutant lung cancer cells demonstrate rapid suppression of a conserved mitogen-activated protein kinase-dependent gene signature, including dose-dependent downregulation of dual specificity phosphatase 4, dual specificity phosphatase 6, ets variant gene 4, ets variant gene 5, sprouty homolog 2, and pleckstrin homology-like domain family A member 1 within 6 hours of exposure. This transcriptional reprogramming precedes measurable effects on cell viability, indicating direct regulation rather than secondary consequences of growth arrest [5].

Table 2: Transcriptional and Proteomic Effects of Temuterkib Mesylate Treatment

Molecular EffectTime CourseFunctional Consequence
Suppression of mitogen-activated protein kinase-dependent transcriptome (dual specificity phosphatase 4, dual specificity phosphatase 6, ets variant gene 4/5)6-12 hoursAbrogation of proliferation signals
c-Myc proto-oncogene protein destabilization12-24 hoursCell cycle arrest at G1/S checkpoint
Bcl-2 interacting mediator of cell death accumulation24-48 hoursPriming for mitochondrial apoptosis
Nuclear translocation of forkhead box O transcription factor24-48 hoursActivation of pro-apoptotic and stress response genes
Reduction of ferritinophagy markers (nuclear receptor coactivator 4)24-72 hoursModulation of iron metabolism and ferroptosis

At the protein level, Temuterkib mesylate induces rapid depletion of c-Myc proto-oncogene protein, a key extracellular signal-regulated kinase-dependent oncoprotein, and progressive accumulation of the pro-apoptotic protein Bcl-2 interacting mediator of cell death. These changes correlate with cleavage of poly (ADP-ribose) polymerase and caspase activation in sensitive models, indicating commitment to apoptosis. Furthermore, Temuterkib mesylate modulates nutrient stress pathways through impaired nuclear translocation of transcription factor binding to IGHM enhancer 3 family transcription factors, disrupting the autophagy-lysosomal system that pancreatic and other cancers depend on for amino acid scavenging. This effect converges with extracellular signal-regulated kinase-mediated regulation of nuclear receptor coactivator 4-dependent ferritinophagy, potentially sensitizing cells to ferroptosis—a non-apoptotic cell death mechanism [1] [5] [6].

Comparative Mechanistic Analysis with First-Generation Mitogen-Activated Protein Kinase Inhibitors

Temuterkib mesylate represents a pharmacological evolution beyond earlier mitogen-activated protein kinase pathway inhibitors through its terminal position in the signaling cascade and distinct resistance profile:

  • Target Positioning Advantage: Unlike mitogen-activated protein kinase kinase inhibitors (e.g., trametinib), which trigger compensatory extracellular signal-regulated kinase 5 phosphorylation upon extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 inhibition, Temuterkib mesylate's extracellular signal-regulated kinase blockade does not induce extracellular signal-regulated kinase 5-mediated resistance. This is mechanistically significant because extracellular signal-regulated kinase 5 compensatory activation is a documented resistance mechanism to extracellular signal-regulated kinase 1/extracellular signal-regulated kinase 2 inhibitors in triple-negative breast cancer and other malignancies. The structurally distinct extracellular signal-regulated kinase inhibitor SCH772984 also avoids this particular feedback activation [1] [5].

  • Resistance Mutation Profile: Temuterkib mesylate retains activity against cell lines with acquired resistance to mitogen-activated protein kinase kinase inhibitors through extracellular signal-regulated kinase mutations (e.g., extracellular signal-regulated kinase 2 amplification or epithelial growth factor receptor/Erb-B2 receptor tyrosine kinase 2 overexpression). However, its effectiveness can be compromised by phosphatidylinositol 3-kinase-protein kinase B-mechanistic target of rapamycin pathway hyperactivation, prompting investigation of rational combinations with phosphatidylinositol 3-kinase or cyclin-dependent kinase 4/6 inhibitors [5] [7].

  • Transcriptional Reprogramming Capacity: Comparative transcriptomic analyses reveal that Temuterkib mesylate induces more profound and sustained suppression of mitogen-activated protein kinase-dependent transcription factors (e.g., E twenty-six transformation-specific family members) than first-generation extracellular signal-regulated kinase inhibitors. This enhanced durability of pathway suppression translates to superior tumor growth inhibition in vivo, particularly in models with rat sarcoma viral oncogene homolog mutations historically resistant to mitogen-activated protein kinase kinase inhibition [3] [5].

  • Upstream Independence: While mitogen-activated protein kinase kinase inhibitors require continuous administration to block signals from rapidly cycling upstream activators, Temuterkib mesylate's direct extracellular signal-regulated kinase binding provides a bottleneck blockade that is less susceptible to reactivation from upstream signaling fluctuations. This mechanistic distinction enables exploration of intermittent dosing schedules that may improve therapeutic index while maintaining efficacy [5] [9].

Properties

CAS Number

2365171-00-0

Product Name

Temuterkib mesylate

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one;methanesulfonic acid

Molecular Formula

C23H31N7O5S2

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C22H27N7O2S.CH4O3S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3;1-5(2,3)4/h4-7,14H,8-13H2,1-3H3,(H,23,25,26);1H3,(H,2,3,4)

InChI Key

FAAFOFKUNKWPID-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.